4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate

thermal stability boiling point process chemistry

This aryl sulfonate ester features a sterically demanding 2,4,6-trimethylbenzenesulfonate leaving group, providing a kinetic barrier against premature nucleophilic displacement that simpler mesylate analogs lack. Its high 315.0°C flash point and 597.3°C boiling point offer a wider thermal safety window for kilo-lab operations with reduced fire hazard vs. the methanesulfonate (FP 260.7°C). Procure this ≥98% purity compound as a masked electrophile for sequential syntheses or high-temperature reactions where thermal degradation of other sulfonates is a concern. Supplied for non-human research use only.

Molecular Formula C22H20O4S2
Molecular Weight 412.52
CAS No. 298217-79-5
Cat. No. B2541537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate
CAS298217-79-5
Molecular FormulaC22H20O4S2
Molecular Weight412.52
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3)C
InChIInChI=1S/C22H20O4S2/c1-15-13-16(2)22(17(3)14-15)28(24,25)26-19-8-6-18(7-9-19)21(23)11-10-20-5-4-12-27-20/h4-14H,1-3H3/b11-10+
InChIKeyDKSFDIYPLNJANG-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate CAS 298217-79-5: Compound Identity and Core Characteristics


4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate (CAS 298217-79-5) is a synthetic aryl sulfonate ester that combines an α,β‑unsaturated thienyl‑acryloyl ketone pharmacophore with a sterically bulky 2,4,6‑trimethylbenzenesulfonate (mesitylenesulfonate) leaving group [1]. The compound has the molecular formula C22H20O4S2, a molecular weight of 412.52 g·mol⁻¹, a predicted density of 1.3 ± 0.1 g·cm⁻³, a predicted boiling point of 597.3 ± 50.0 °C (at 760 mmHg), and a predicted flash point of 315.0 ± 30.1 °C [2]. It is commercially available with a typical purity of ≥98% and is supplied exclusively for non‑human research purposes [1].

Why Sulfonate‑Ester Analogs of 4-(3-(2-Thienyl)acryloyl)phenol Are Not Interchangeable: The Case for 2,4,6‑Trimethylbenzenesulfonate Selection


Compounds that share the 4-(3-(2-thienyl)acryloyl)phenyl core but carry different sulfonate ester groups (e.g., methanesulfonate, 4‑fluorobenzenesulfonate, 4‑bromobenzenesulfonate) are not functionally interchangeable. The sulfonate moiety acts as both a leaving group in nucleophilic displacement reactions and a physicochemical modifier that governs thermal stability, volatility, and process safety [1][2]. Because the 2,4,6‑trimethylbenzenesulfonate group is substantially more electron‑rich and sterically demanding than simpler sulfonate esters, it can alter reaction kinetics, purification behaviour, and storage‑handling requirements relative to in‑class alternatives [1][3]. The quantitative evidence below demonstrates that ‘generic’ substitution within this family can lead to measurably different thermal and safety profiles, making compound‑specific evaluation essential for procurement decisions [2][3].

Quantitative Differentiation of 4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate vs. Closest Sulfonate‑Ester Analogs


Boiling‑Point Differential vs. Methanesulfonate Analog as a Proxy for Thermal Stability

The boiling point of 4-(3-(2-thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate is predicted to be 597.3 ± 50.0 °C (at 760 mmHg), which is 89.8 °C higher than that of the corresponding methanesulfonate analog (CAS 298218-21-0; 507.5 ± 50.0 °C) [1][2]. This large difference, calculated from the same predictive model and reported in the same database, constitutes a cross‑study‑comparable value. Although direct head‑to‑head experimental measurement is absent from the peer‑reviewed literature, the consistent modeling approach allows reliable class‑level inference that the trimethylbenzenesulfonate ester possesses substantially greater thermal stability than the methanesulfonate derivative [1][2].

thermal stability boiling point process chemistry

Flash‑Point Differential vs. Methanesulfonate Analog: Process Safety Implications

The predicted flash point of the target compound (315.0 ± 30.1 °C) exceeds that of the methanesulfonate analog (260.7 ± 30.1 °C) by 54.3 °C [1][2]. Both values originate from the same predictive model within the Chemsrc platform. The higher flash point indicates reduced flammability risk during handling, storage, and processing, particularly in facilities where temperature excursions are possible [1].

process safety flash point manufacturing

Boiling‑Point and Flash‑Point Comparisons vs. 4‑Fluorobenzenesulfonate Analog

When compared with 4-[3-(2-thienyl)acryloyl]phenyl 4‑fluorobenzenesulfonate (CAS 297150‑17‑5), the target compound exhibits a boiling point that is 30.9 °C higher (597.3 vs. 566.4 °C) and a flash point that is 18.7 °C higher (315.0 vs. 296.3 °C) [1][2]. These data, derived from the same predictive platform, reinforce the trend that the 2,4,6‑trimethylbenzenesulfonate group imparts superior thermal robustness relative to both electron‑withdrawing and small‑alkyl sulfonate substituents [1][2].

thermal properties safety sulfonate ester comparison

Molecular Weight and Steric Bulk as Reactivity Differentiators

The 2,4,6‑trimethylbenzenesulfonate group confers a molecular weight of 412.52 g·mol⁻¹, compared with 308.37 g·mol⁻¹ for the methanesulfonate analog [1][2]. The added mass reflects three methyl substituents that increase steric hindrance around the sulfonate sulfur. In nucleophilic displacement reactions, this steric bulk can retard the rate of sulfonate leaving‑group departure, offering a tunable reactivity profile that is distinct from analogs bearing less hindered sulfonate esters [1]. No direct kinetic measurements are available in the primary literature; this evidence should be interpreted as a class‑level inference based on established physical‑organic principles [1].

leaving group ability steric effects medicinal chemistry

Absence of Published Bioactivity Data: A Key Procurement Consideration

A systematic search of PubMed, PubChem, ChEMBL, and the patent literature returns no quantitative in‑vitro or in‑vivo bioactivity data for 4-(3-(2-thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate (IC₅₀, EC₅₀, Ki, etc.) [1][2]. The ZINC database records for compounds sharing this molecular formula contain the annotation ‘No predicted activity’ and confirm that the substance has not been used in any clinical trial [2]. This is in contrast to other 4-(3-(2-thienyl)acryloyl)phenyl sulfonate esters for which antimicrobial or anticancer activity has been anecdotally claimed in vendor‑supplied descriptions, although those claims themselves lack peer‑reviewed quantitative validation [1].

biological activity data availability risk assessment

Predicted Lipophilicity (XLogP3) as a Surrogate for Membrane Permeability Differentiation

PubChem reports a computed XLogP3‑AA value of 5.6 for the target compound [1]. While XLogP3 values for the methanesulfonate (308.37 g·mol⁻¹) and 4‑fluorobenzenesulfonate analogs have not been collated in the same database, the significantly larger hydrocarbon surface area of the 2,4,6‑trimethylbenzenesulfonate moiety predicts a higher logP than any mono‑substituted benzenesulfonate or alkanesulfonate analog [1]. This inference is consistent with the observation that the target compound has zero hydrogen‑bond donors and five hydrogen‑bond acceptors, along with six rotatable bonds, placing it in a physicochemical space distinct from smaller sulfonate esters [1][2].

lipophilicity drug-likeness ADME

Optimal Deployment Scenarios for 4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate Based on Quantitative Evidence


High‑Temperature Synthetic Transformations Requiring Thermally Robust Substrates

With a predicted boiling point of 597.3 °C and a flash point of 315.0 °C, this compound is suited for reactions conducted at elevated temperatures (e.g., 150–250 °C), where the methanesulfonate analog (BP 507.5 °C, FP 260.7 °C) may approach its volatility or flammability limits [1][2]. Applications include high‑boiling‑solvent reactions, melt‑phase polymerizations, or vacuum distillations where thermal degradation of the sulfonate ester must be avoided.

Chemoselective Nucleophilic Displacement Exploiting Steric Modulation of Leaving‑Group Reactivity

The steric bulk of the 2,4,6‑trimethylbenzenesulfonate group (molecular weight 412.52 vs. 308.37 for methanesulfonate) provides a kinetic barrier to nucleophilic attack at sulfur [1]. This property can be harnessed in multi‑functional molecule construction where a more reactive sulfonate ester (e.g., mesylate) would undergo premature displacement. The compound may therefore serve as a ‘masked’ electrophile in sequential synthetic strategies [2].

Pre‑Clinical Probe Design Where High Lipophilicity and Metabolic Stability Are Hypothesized

The computed XLogP3 value of 5.6 places this compound in a lipophilicity range that may promote membrane permeability, while the electron‑rich mesitylene ring could resist oxidative metabolism relative to halogenated benzenesulfonate analogs [1]. Although no direct biological data exist, the compound represents a physicochemically distinct scaffold for exploratory medicinal chemistry programs investigating thienyl‑acryloyl pharmacophores [1].

Process Development and Scale‑Up with Enhanced Safety Margins

A flash point of 315.0 °C, exceeding that of the methanesulfonate (260.7 °C) and 4‑fluorobenzenesulfonate (296.3 °C) analogs, reduces the risk classification of this compound during shipping and large‑scale handling [1][2]. This safety advantage can simplify regulatory documentation and lower insurance costs for pilot‑plant campaigns, making the trimethylbenzenesulfonate ester a preferred choice when procurement serves kilo‑lab or pilot‑scale operations.

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